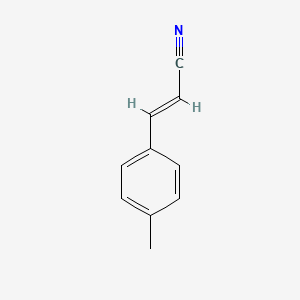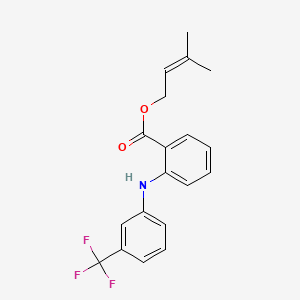
Prefenamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prefenamate is a member of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs). Fenamates are derivatives of anthranilic acid and are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound, like other fenamates, inhibits the cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins, thereby reducing inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prefenamate can be synthesized through the reaction of anthranilic acid with appropriate reagents to introduce the trifluoromethylphenyl group. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Prefenamate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated this compound derivatives.
Reduction: Amino this compound derivatives.
Substitution: Various substituted aromatic derivatives depending on the nucleophile used.
Scientific Research Applications
Prefenamate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of NSAID synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential in treating inflammatory conditions, pain, and fever.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Prefenamate exerts its effects primarily by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. Additionally, this compound has been shown to inhibit the NLRP3 inflammasome, a multi-protein complex involved in the activation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Prefenamate is unique among fenamates due to its specific trifluoromethylphenyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This structural difference can influence its potency, duration of action, and side effect profile compared to other fenamates .
Properties
CAS No. |
57775-28-7 |
|---|---|
Molecular Formula |
C19H18F3NO2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-methylbut-2-enyl 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C19H18F3NO2/c1-13(2)10-11-25-18(24)16-8-3-4-9-17(16)23-15-7-5-6-14(12-15)19(20,21)22/h3-10,12,23H,11H2,1-2H3 |
InChI Key |
HEHRADPNFJQKEK-UHFFFAOYSA-N |
SMILES |
CC(=CCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F)C |
Canonical SMILES |
CC(=CCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F)C |
Key on ui other cas no. |
57775-28-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


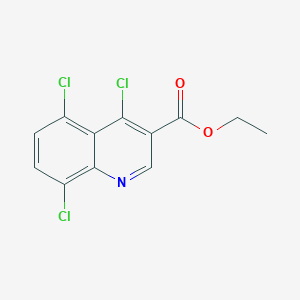
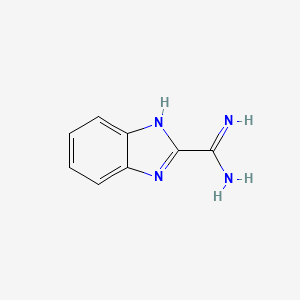
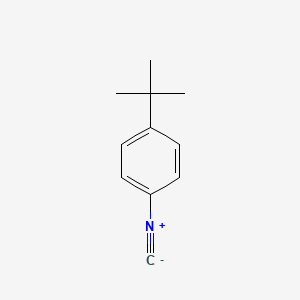
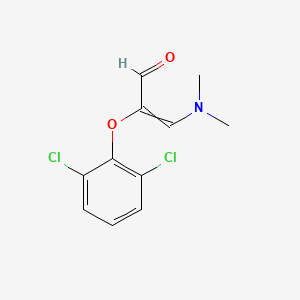
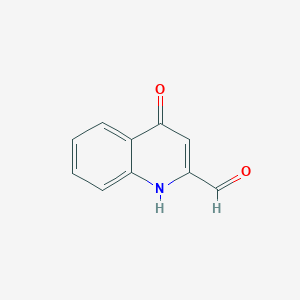
![2-Mercapto-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B1623134.png)
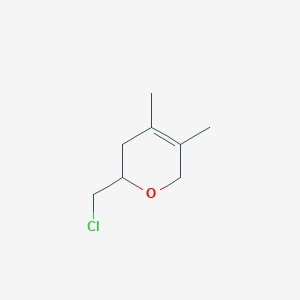
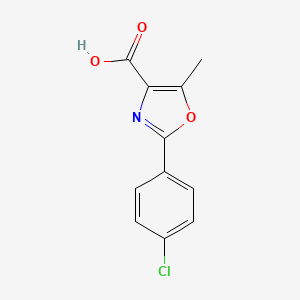
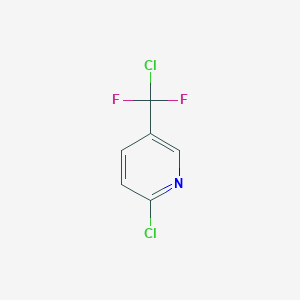
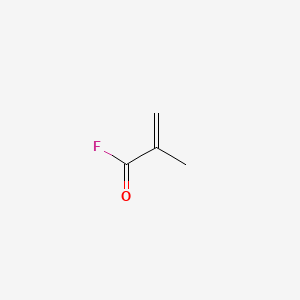
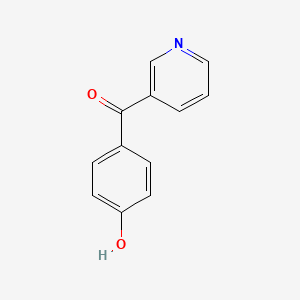
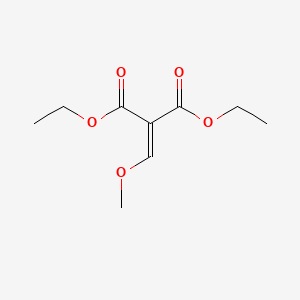
![1-[3-(Dimethylamino)propyl]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B1623145.png)
